molecular formula C10H9NO3 B13468157 methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B13468157
M. Wt: 191.18 g/mol
InChI Key: VHDLVTHYJIOMJZ-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of cyclopenta[c]pyridine and contains both a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is typically a more oxidized form of the compound, such as a carboxylic acid derivative.

    Reduction: The major product is usually an alcohol derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is unique due to its combination of a ketone and an ester functional group within a cyclopenta[c]pyridine ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-5-8(6)9(7)12/h2-3,5,7H,4H2,1H3

InChI Key

VHDLVTHYJIOMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=NC=C2

Origin of Product

United States

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